Methyl 2-methyl-4-(methylsulfanyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-methyl-4-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-6-8(13-3)4-5-9(7)10(11)12-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLMFBCEJDCQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-(methylsulfanyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-(methylsulfanyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct methylation of 2-methyl-4-(methylsulfanyl)benzoic acid using methyl iodide and a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(methylsulfanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, and halides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 2-methyl-4-(methylsulfanyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(methylsulfanyl)benzoate depends on the specific reactions it undergoes. For instance, in oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In nucleophilic substitution reactions, the methylsulfanyl group is replaced by a nucleophile, forming a new carbon-sulfur or carbon-nitrogen bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate Esters
Methyl 2-methyl-4-(methylsulfanyl)benzoate belongs to a broader class of substituted benzoate esters. Key structural analogs include:
Key Observations :
- Substituent Effects : The methylsulfanyl group in the target compound confers moderate electron-donating properties compared to electron-withdrawing groups (e.g., -Cl, -SO₂Me). This impacts reactivity in nucleophilic substitution or oxidation reactions .
- Biological Activity : Sulfonylurea derivatives (e.g., metsulfuron-methyl) exhibit herbicidal activity due to acetolactate synthase inhibition, whereas methylsulfanyl analogs may lack this specificity but could show distinct bioactivity profiles .
Physical and Chemical Properties
- Solubility : Methylsulfanyl-containing benzoates are generally less polar than sulfonyl analogs, leading to higher solubility in organic solvents (e.g., acetone) compared to aqueous media .
- Stability : The -SMe group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, unlike stable sulfonyl groups .
Commercial Availability and Cost
- However, its sulfonyl analog (CAS 875895-64-0) is priced at $176–$272 per 1–5 g, reflecting its niche application as a high-value intermediate . In contrast, simpler analogs like methyl 2-methylbenzoate are widely available at lower costs (e.g., Sigma-Aldrich) .
Biological Activity
Methyl 2-methyl-4-(methylsulfanyl)benzoate is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a methylsulfanyl group, which enhances its reactivity and biological potential. The presence of the methylsulfanyl moiety allows for diverse chemical reactions, including oxidation to sulfoxides and sulfones, and nucleophilic substitutions that can lead to various biologically active derivatives.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 62.5 - 125 |
| Escherichia coli | 125 - 250 |
| Pseudomonas aeruginosa | 250 - 500 |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms involve the generation of reactive oxygen species (ROS) and the subsequent activation of stress response pathways.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Oxidative Stress Induction: The methylsulfanyl group can generate ROS, leading to oxidative stress that triggers apoptosis in cancer cells.
- Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitutions, forming new derivatives that may exhibit enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study published in Nature highlighted its potential as an antibiotic against resistant strains, showing significant efficacy in animal models .
- Another research article from MDPI demonstrated that derivatives of this compound could inhibit Hepatitis B virus replication, indicating antiviral potential as well .
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against MRSA and E. coli |
| Anticancer | Induces apoptosis in cancer cell lines |
| Antiviral | Inhibits Hepatitis B virus replication |
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural integrity of Methyl 2-methyl-4-(methylsulfanyl)benzoate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions and detect impurities. For example, the methylsulfanyl group at the 4-position will exhibit distinct splitting patterns in -NMR .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- X-ray Crystallography: Single-crystal diffraction (using SHELXL) resolves bond lengths and angles, confirming spatial arrangement. This is critical for detecting unexpected tautomerism or isomerization .
Q. What synthetic routes are effective for this compound, and how can side reactions be minimized?
Answer:
- Friedel-Crafts Acylation: React 4-(methylsulfanyl)toluene with methyl chlorooxalate in anhydrous AlCl/DCM at 0–5°C. Quench with ice to prevent over-acylation.
- Thioether Functionalization: Introduce the methylsulfanyl group via nucleophilic substitution on a pre-synthesized 4-chlorobenzoate intermediate using NaSCH in DMF at 60°C.
- Optimization: Use inert atmospheres (N) to avoid oxidation of the thioether to sulfoxide. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation: Combine NMR, IR, and mass spectrometry. For instance, discrepancies in -NMR integration may arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can clarify this .
- Computational Modeling: Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
- Crystallographic Refinement: Use SHELXL to refine X-ray data, resolving ambiguities in electron density maps caused by disordered substituents .
Q. What strategies are employed to study the reactivity of the methylsulfanyl group in nucleophilic or oxidative environments?
Answer:
- Oxidative Profiling: Treat the compound with m-CPBA (meta-chloroperbenzoic acid) in DCM at 25°C to form the sulfoxide or sulfone. Monitor via -NMR (disappearance of S-CH signal at δ 2.4 ppm) .
- Nucleophilic Substitution: React with Grignard reagents (e.g., MeMgBr) to replace the sulfanyl group. Use kinetic studies (UV-Vis or GC-MS) to determine activation parameters (ΔH, ΔS) .
- Competitive Experiments: Compare reaction rates with analogs (e.g., 4-methoxy or 4-methyl derivatives) to isolate electronic vs. steric effects of the sulfanyl group .
Q. How is this compound utilized in medicinal chemistry or materials science research?
Answer:
- Drug Intermediate: Serve as a precursor for sulfonamide-based inhibitors (e.g., carbonic anhydrase). Introduce sulfamoyl groups via chlorosulfonation followed by amine coupling .
- Polymer Modification: Incorporate into polyesters via transesterification to enhance thermal stability (TGA analysis shows increased degradation temperatures by ~50°C) .
- Biological Screening: Evaluate antimicrobial activity using microbroth dilution assays (MIC values against S. aureus and E. coli) .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistent biological activity data across studies?
Answer:
- Standardize Assays: Use identical strains (e.g., ATCC 25923 for S. aureus) and culture conditions (Mueller-Hinton agar, 37°C).
- Metabolite Interference Testing: Perform LC-MS to rule out degradation products during bioassays. For example, sulfoxide derivatives may exhibit reduced activity .
- Dose-Response Curves: Calculate IC values with Hill slope analysis to account for non-linear behavior in enzyme inhibition studies .
Q. What experimental designs are optimal for studying the compound’s solid-state behavior?
Answer:
- Polymorph Screening: Recrystallize from solvent mixtures (e.g., ethanol/water) and analyze via PXRD to identify polymorphic forms .
- Thermal Analysis: Use DSC to detect glass transitions or melting points (reported mp: 137–140°C for analogs) and correlate with crystallinity .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···H contacts) from X-ray data to explain packing motifs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
